molecular formula C13H20OSi B14374186 6-Methyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one CAS No. 89950-39-0

6-Methyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one

Cat. No.: B14374186
CAS No.: 89950-39-0
M. Wt: 220.38 g/mol
InChI Key: UBZUGPCDKCIGTF-UHFFFAOYSA-N
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Description

6-Methyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one is a complex organic compound characterized by its unique spiro structure. This compound is part of the spiro[4.4]nonane family, which is known for its interesting chemical and physical properties. The presence of a trimethylsilyl group and a spiro linkage in its structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable diene with a trimethylsilyl-substituted ketone under controlled conditions. The reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate, to facilitate the formation of the spiro linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, replacing it with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as halides, amines, or alcohols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

6-Methyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The spiro structure may also play a role in stabilizing the compound’s interactions with its targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Spiro[4.4]nona-2,6-dien-1-one: Lacks the trimethylsilyl group, resulting in different chemical and physical properties.

    3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one: Similar structure but with additional methyl groups, leading to variations in reactivity and applications.

Uniqueness

6-Methyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties, such as increased lipophilicity and reactivity towards nucleophiles. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

89950-39-0

Molecular Formula

C13H20OSi

Molecular Weight

220.38 g/mol

IUPAC Name

9-methyl-3-trimethylsilylspiro[4.4]nona-2,8-dien-4-one

InChI

InChI=1S/C13H20OSi/c1-10-6-5-8-13(10)9-7-11(12(13)14)15(2,3)4/h6-7H,5,8-9H2,1-4H3

InChI Key

UBZUGPCDKCIGTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC12CC=C(C2=O)[Si](C)(C)C

Origin of Product

United States

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